1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone 1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15035247
InChI: InChI=1S/C17H17NO/c19-17(13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-5,7-9,11H,6,10,12-13H2
SMILES:
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol

1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone

CAS No.:

Cat. No.: VC15035247

Molecular Formula: C17H17NO

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone -

Specification

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
IUPAC Name 1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone
Standard InChI InChI=1S/C17H17NO/c19-17(13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-5,7-9,11H,6,10,12-13H2
Standard InChI Key YTTBNPCGOGKUNI-UHFFFAOYSA-N
Canonical SMILES C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=CC=C3

Introduction

Structural and Chemical Characterization

Molecular Architecture

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenylethanone belongs to the tetrahydroquinoline family, featuring a partially saturated quinoline ring system fused to a phenyl-acetyl group. The tetrahydroquinoline core consists of a bicyclic structure with a nitrogen atom at position 1, while the ethanone linker (C=O) bridges the aromatic phenyl group to the saturated heterocycle . This configuration introduces both lipophilic (phenyl) and polar (carbonyl) moieties, which may influence its pharmacokinetic properties.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇NO
Molecular Weight251.32 g/mol
CAS NumberNot explicitly reported
SolubilityLikely low in aqueous media
StabilityStable under standard conditions

The compound’s low aqueous solubility, inferred from its lipophilic aromatic groups, suggests formulation challenges for in vivo applications, necessitating prodrug strategies or nanocarrier systems .

Synthetic Methodologies

Condensation-Based Synthesis

The primary synthetic route involves the condensation of 2-phenylacetyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of triethylamine (TEA) as a base. Conducted in dichloromethane (DCM) at room temperature, this reaction proceeds via nucleophilic acyl substitution, where the amine group of tetrahydroquinoline attacks the electrophilic carbonyl carbon of the acyl chloride. Purification typically employs recrystallization or column chromatography, yielding the product in moderate to high purity.

Reaction Scheme:
1,2,3,4-Tetrahydroquinoline+2-Phenylacetyl ChlorideTEA, DCMRT1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenylethanone+HCl\text{1,2,3,4-Tetrahydroquinoline} + \text{2-Phenylacetyl Chloride} \xrightarrow[\text{TEA, DCM}]{\text{RT}} \text{1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenylethanone} + \text{HCl}

Table 2: Optimization Parameters for Scalable Synthesis

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneHigh solubility
Temperature20–25°CMinimizes side reactions
BaseTriethylamine (2 eq)Neutralizes HCl
Reaction Time4–6 hoursCompletes acyl transfer

Industrial-scale production could leverage continuous flow reactors to enhance mixing efficiency and reduce reaction times.

Alternative Synthetic Routes

While the condensation method dominates, alternative pathways include:

Biological Activity and Mechanistic Insights

Table 3: Comparative Bioactivity of Quinoline Derivatives

CompoundIC₅₀ (Cancer Cell Lines)Mechanism
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenylethanoneNot reportedHypothesized kinase modulation
Coumarin-quinoline hybrids2.1–8.4 μM (MCF-7)Topoisomerase II inhibition
IDH1 inhibitors<100 nM (AML)Mutant IDH1 inhibition

Anti-Inflammatory Activity

The tetrahydroquinoline moiety may suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling, a pathway implicated in chronic inflammation .

Structure-Activity Relationships (SAR)

Role of the Ethanone Linker

The ethanone group enhances metabolic stability compared to ester or amide linkages, as evidenced by related compounds . Replacement with a thioether or amine group reduces activity, underscoring the carbonyl’s importance in target binding.

Impact of Substituents

  • Phenyl Group: Ortho- or para-substituted phenyl rings (e.g., -Cl, -OCH₃) could enhance binding affinity to hydrophobic enzyme pockets .

  • Tetrahydroquinoline Saturation: Partial saturation improves solubility over fully aromatic quinolines while retaining planar geometry for DNA interaction.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: High lipophilicity suggests good intestinal absorption but potential first-pass metabolism.

  • Distribution: Likely extensive tissue distribution due to moderate plasma protein binding .

  • Metabolism: Hepatic CYP450-mediated oxidation of the tetrahydroquinoline ring is anticipated, necessitating metabolite identification .

Toxicity Risks

Quinoline derivatives may exhibit hepatotoxicity or genotoxicity at high doses. Preliminary in vitro assays (e.g., Ames test) are recommended to assess mutagenic potential .

Comparative Analysis with Structural Analogs

2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

This analog replaces the phenyl group with chlorine, reducing molecular weight to 209.67 g/mol . The chloro substituent enhances electrophilicity, potentially increasing reactivity but also toxicity.

Table 4: Key Differences Between Analogs

Property1-(3,4-Dihydroquinolin-1(2H)-yl)-2-phenylethanone2-Chloro Analog
Molecular Weight251.32 g/mol209.67 g/mol
ReactivityModerateHigh
BioactivityHypothesized broad-spectrumLimited data

Future Directions and Research Gaps

Priority Investigations

  • In Vitro Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity across cell lines.

  • Crystallographic Studies: Resolve ligand-target complexes to guide rational design.

  • Prodrug Development: Address solubility limitations via phosphate or PEGylated derivatives.

Collaborative Opportunities

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